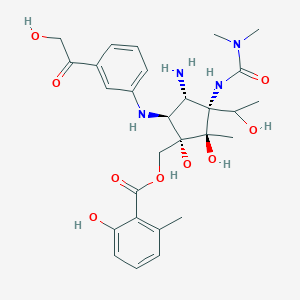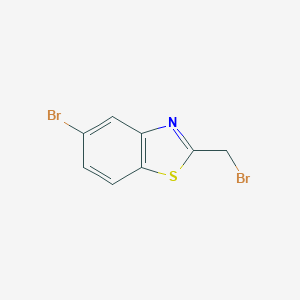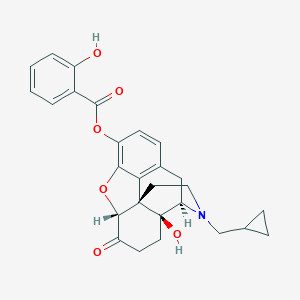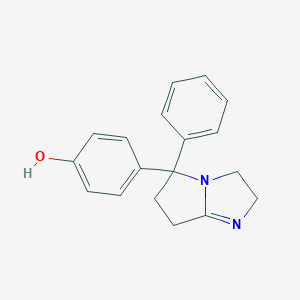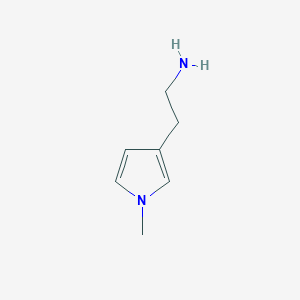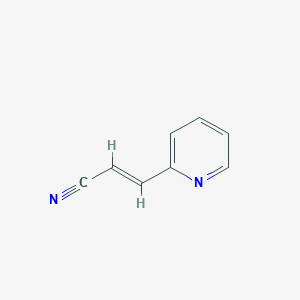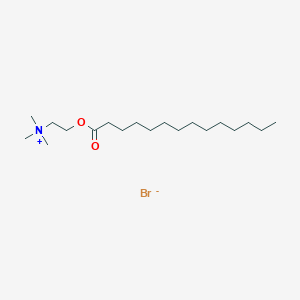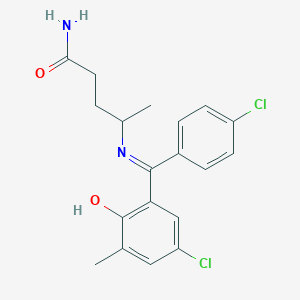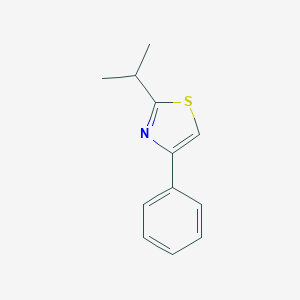
Thiazole, 2-(1-methylethyl)-4-phenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thiazole, 2-(1-methylethyl)-4-phenyl- is a heterocyclic organic compound that contains a five-membered ring with a sulfur and a nitrogen atom. It has been studied extensively for its potential applications in various fields such as medicinal chemistry, material science, and organic synthesis.
作用機序
The mechanism of action of thiazole, 2-(1-methylethyl)-4-phenyl- is not fully understood, but it is believed to involve the interaction with specific biological targets such as enzymes, receptors, and ion channels. It may also act as a reactive intermediate in various metabolic processes, leading to the formation of reactive oxygen species and other toxic metabolites.
生化学的および生理学的効果
Thiazole, 2-(1-methylethyl)-4-phenyl- has been reported to exhibit various biochemical and physiological effects, depending on the specific biological target and the concentration used. It has been shown to inhibit the growth of various bacterial and fungal strains, to induce apoptosis in cancer cells, to modulate the activity of certain enzymes and receptors, and to affect the metabolism of certain biomolecules such as lipids and carbohydrates.
実験室実験の利点と制限
Thiazole, 2-(1-methylethyl)-4-phenyl- offers several advantages for lab experiments, including its availability, its synthetic versatility, and its potential for diverse biological activities. However, it also has some limitations, such as its potential toxicity, its low solubility in aqueous media, and its potential for non-specific interactions with biomolecules.
将来の方向性
Thiazole, 2-(1-methylethyl)-4-phenyl- offers numerous opportunities for future research, including the development of more efficient and scalable synthesis methods, the identification of new biological targets and mechanisms of action, the optimization of its pharmacokinetic and pharmacodynamic properties, and the exploration of its potential applications in various fields such as material science and environmental chemistry. Additionally, the combination of thiazole, 2-(1-methylethyl)-4-phenyl- with other compounds or modalities may lead to the discovery of novel therapeutics or diagnostic tools.
合成法
Thiazole, 2-(1-methylethyl)-4-phenyl- can be synthesized by various methods, including the Hantzsch reaction, the Gewald reaction, and the Knorr reaction. The Hantzsch reaction involves the condensation of an aldehyde, a β-ketoester, and a thiourea in the presence of a base and a catalyst. The Gewald reaction involves the reaction of a ketone, a sulfide, and a cyanoacetic acid in the presence of a base. The Knorr reaction involves the cyclization of a 2-aminothiophenol with a β-diketone in the presence of an acid catalyst. These methods offer different advantages and disadvantages in terms of yield, purity, and scalability.
科学的研究の応用
Thiazole, 2-(1-methylethyl)-4-phenyl- has been extensively studied for its potential applications in medicinal chemistry, particularly as a scaffold for drug discovery. It has been reported to exhibit various biological activities such as antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory activities. It has also been used as a ligand for metal complexes, as a fluorescent probe for sensing applications, and as a building block for the synthesis of functional materials.
特性
CAS番号 |
19968-51-5 |
|---|---|
製品名 |
Thiazole, 2-(1-methylethyl)-4-phenyl- |
分子式 |
C12H13NS |
分子量 |
203.31 g/mol |
IUPAC名 |
4-phenyl-2-propan-2-yl-1,3-thiazole |
InChI |
InChI=1S/C12H13NS/c1-9(2)12-13-11(8-14-12)10-6-4-3-5-7-10/h3-9H,1-2H3 |
InChIキー |
IIINACKGVRAZSE-UHFFFAOYSA-N |
SMILES |
CC(C)C1=NC(=CS1)C2=CC=CC=C2 |
正規SMILES |
CC(C)C1=NC(=CS1)C2=CC=CC=C2 |
同義語 |
2-Isopropyl-4-phenylthiazole |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N,N-dimethyl-4-[(4-phenyl-1,3-thiazol-2-yl)iminomethyl]aniline](/img/structure/B25236.png)
![Bis[2-(4-methoxyphenoxy)ethyl] Ether](/img/structure/B25237.png)
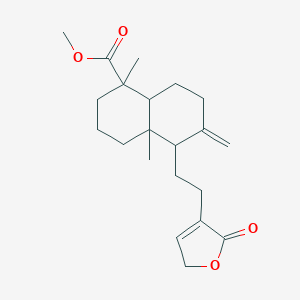
![7-Chloro-3-(2,4-dichlorophenyl)-1-[(2,6-dimethylpiperidin-1-yl)imino]-10-hydroxy-1,3,4,10-tetrahydroacridin-9(2H)-one](/img/structure/B25246.png)
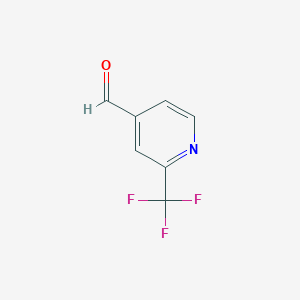
![2-[2,4-bis(2-methylbutan-2-yl)phenoxy]-N-[4-[(4-chloro-3-cyanophenyl)carbamoylamino]-3-hydroxyphenyl]hexanamide](/img/structure/B25249.png)
